molecular formula C9H19N B1324299 3-Isobutylpiperidine CAS No. 956429-47-3

3-Isobutylpiperidine

Cat. No.: B1324299
CAS No.: 956429-47-3
M. Wt: 141.25 g/mol
InChI Key: YUDLRLBJRSTYDN-UHFFFAOYSA-N
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Description

3-Isobutylpiperidine is a chemical compound with the molecular formula C₉H₁₉N. It is a member of the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties and potential for diverse reactions.

Safety and Hazards

3-Isobutylpiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes into contact with the skin, it should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

Future Directions

The future directions of 3-Isobutylpiperidine and other piperidine derivatives involve further exploration of their synthesis methods and pharmacological applications . There is also a need for functional assays of homologous recombination compliancy, where treatment de-escalation could be executed to limit unnecessary treatment or perhaps enable alternative therapy addressing resistance before objective progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isobutylpiperidine can be synthesized through several methods. One common approach involves the reaction of isobutylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: N-alkylated piperidine derivatives.

Scientific Research Applications

3-Isobutylpiperidine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of molecular interactions and enzyme mechanisms.

    Medicine: Research on its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Piperidine: A simpler analog with a similar ring structure but without the isobutyl group.

    2-Methylpiperidine: Another derivative with a methyl group instead of an isobutyl group.

    4-Isobutylpiperidine: A positional isomer with the isobutyl group at the fourth position.

Uniqueness: 3-Isobutylpiperidine is unique due to the presence of the isobutyl group at the third position, which influences its chemical reactivity and physical properties. This structural feature can affect its binding affinity to molecular targets and its overall stability in various reactions .

Properties

IUPAC Name

3-(2-methylpropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)6-9-4-3-5-10-7-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDLRLBJRSTYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutylpiperidine
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3-Isobutylpiperidine
Reactant of Route 3
3-Isobutylpiperidine
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3-Isobutylpiperidine
Reactant of Route 5
3-Isobutylpiperidine
Reactant of Route 6
3-Isobutylpiperidine

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